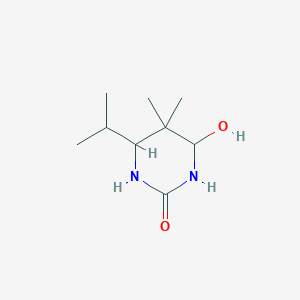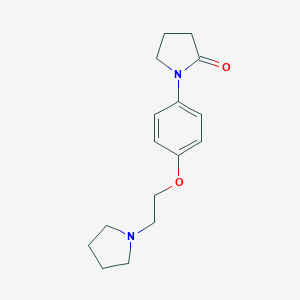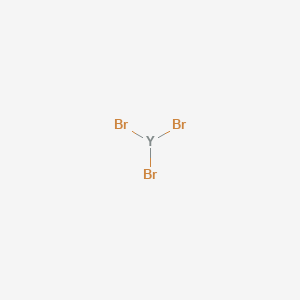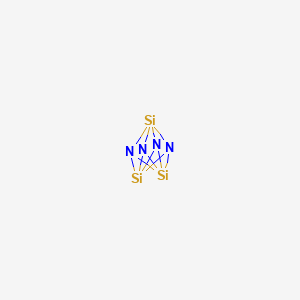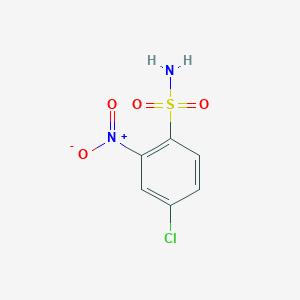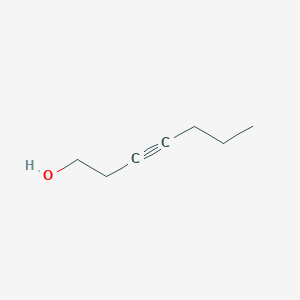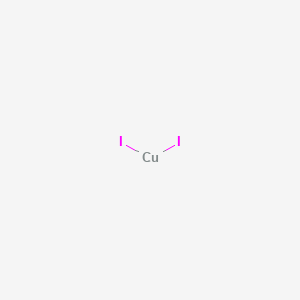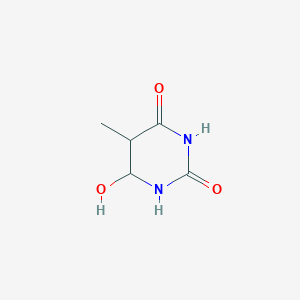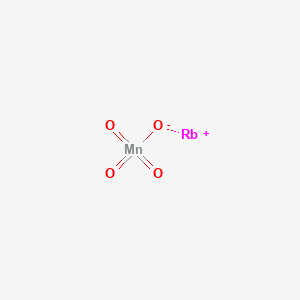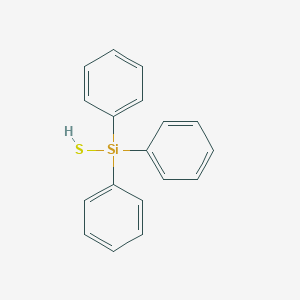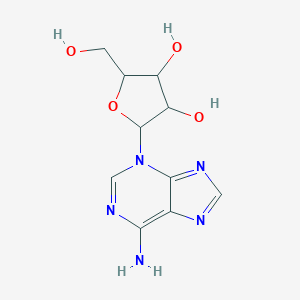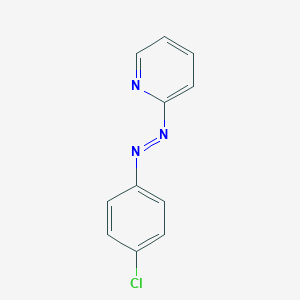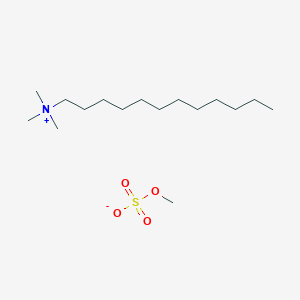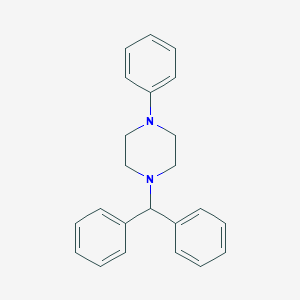
Perferryl iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perferryl iron is a highly reactive intermediate state of iron that has been extensively studied in recent years due to its potential role in various biological processes. It is formed by the reaction of hydrogen peroxide and iron, and its properties have been investigated in detail using various spectroscopic techniques.
Mécanisme D'action
The mechanism of action of perferryl iron involves the transfer of an oxygen atom from the hydrogen peroxide to the iron center, resulting in the formation of a highly reactive intermediate state. This intermediate state can then react with various substrates, such as hydrogen donors, to form the corresponding products. The reactivity of perferryl iron is dependent on the nature of the substrate and the surrounding environment, such as pH and temperature.
Effets Biochimiques Et Physiologiques
Perferryl iron has been shown to have both beneficial and detrimental effects on biological systems. On one hand, it can play a role in the detoxification of ROS and the regulation of cellular signaling pathways. On the other hand, it can cause oxidative damage to biomolecules and contribute to the development of various diseases, such as cancer and neurodegenerative disorders. The effects of perferryl iron are dependent on the concentration, duration, and location of its production.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using perferryl iron in lab experiments include its high reactivity, stability, and ability to mimic the catalytic cycle of heme-containing enzymes. It can also be easily synthesized and characterized using various spectroscopic techniques. However, the limitations of using perferryl iron include its potential toxicity and the need for careful handling and storage. Its reactivity can also make it difficult to study its effects on biological systems in a controlled manner.
Orientations Futures
There are several future directions for the study of perferryl iron, including the development of new synthetic methods, the identification of new biological targets, and the investigation of its role in disease pathology. The use of perferryl iron in drug discovery and development is also an area of interest. Further studies are needed to fully understand the biochemical and physiological effects of perferryl iron and its potential as a therapeutic target for various diseases.
Conclusion:
In conclusion, perferryl iron is a highly reactive intermediate state of iron that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further studies are needed to fully understand the role of perferryl iron in biological systems and its potential as a therapeutic target.
Méthodes De Synthèse
The synthesis of perferryl iron involves the reaction of hydrogen peroxide with iron in the presence of a suitable catalyst. The reaction can be carried out in various solvents, including water, acetonitrile, and methanol. The reaction conditions, such as temperature, pH, and concentration of reactants, can affect the yield and stability of the perferryl iron complex. Spectroscopic techniques, such as UV-Vis, EPR, and Mössbauer spectroscopy, have been used to characterize the perferryl iron complex.
Applications De Recherche Scientifique
Perferryl iron has been shown to play a role in various biological processes, including enzymatic reactions, DNA damage, and oxidative stress. It has been implicated in the catalytic cycle of several heme-containing enzymes, such as peroxidases, catalases, and cytochromes P450. Perferryl iron has also been shown to be involved in the generation of reactive oxygen species (ROS) and oxidative damage to biomolecules, such as lipids, proteins, and DNA.
Propriétés
Numéro CAS |
14127-54-9 |
|---|---|
Nom du produit |
Perferryl iron |
Formule moléculaire |
Fe+5 |
Poids moléculaire |
55.84 g/mol |
Nom IUPAC |
iron(5+) |
InChI |
InChI=1S/Fe/q+5 |
Clé InChI |
CYCSEDRJRMCANL-UHFFFAOYSA-N |
SMILES |
[Fe+5] |
SMILES canonique |
[Fe+5] |
Autres numéros CAS |
14127-54-9 |
Synonymes |
Fe(5+) iron (5+) ion iron(V) perferryl ion perferryl iron |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



